molecular formula C13H12BrFN2O B7942326 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile

1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile

Cat. No.: B7942326
M. Wt: 311.15 g/mol
InChI Key: YHAPMVRAOPFUKI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H12BrFN2O It is characterized by the presence of a bromine atom, a fluorine atom, and a piperidine ring attached to a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 4-bromo-3-fluorobenzoyl chloride, is reacted with piperidine in the presence of a base such as triethylamine. This reaction forms the benzoyl intermediate.

    Introduction of the Carbonitrile Group: The benzoyl intermediate is then treated with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the carbonitrile group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products:

    Substitution: Products with substituted nucleophiles replacing the bromine atom.

    Reduction: Corresponding amines from the reduction of the carbonitrile group.

    Oxidation: N-oxides from the oxidation of the piperidine ring.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity. The piperidine ring provides a scaffold that facilitates interactions with biological macromolecules, leading to desired biological effects.

Comparison with Similar Compounds

    1-(3-Bromo-4-fluorobenzoyl)piperidine: Similar structure but with different positional isomers of bromine and fluorine.

    4-Bromo-N-Cbz-piperidine: Contains a benzyl carbamate group instead of a carbonitrile group.

Uniqueness: 1-(4-Bromo-3-fluorobenzoyl)piperidine-4-carbonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and binding properties. The presence of the carbonitrile group also adds to its versatility in chemical reactions and applications.

Properties

IUPAC Name

1-(4-bromo-3-fluorobenzoyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O/c14-11-2-1-10(7-12(11)15)13(18)17-5-3-9(8-16)4-6-17/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAPMVRAOPFUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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